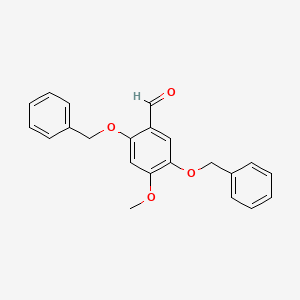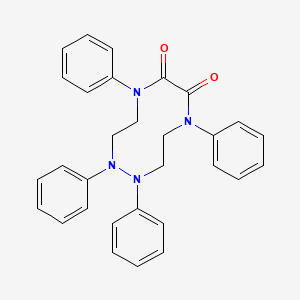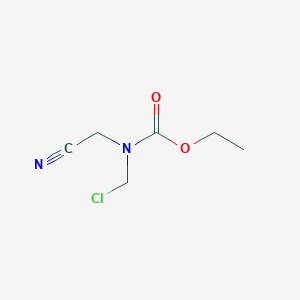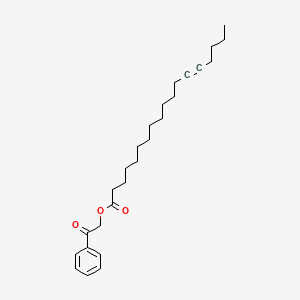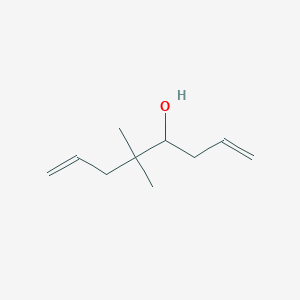![molecular formula C23H33NO2S4 B14389890 1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] CAS No. 87568-85-2](/img/structure/B14389890.png)
1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 1-oxo-3,3-bis(propylthio)-2-propenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2,6-diformylpyridine with propylthiol and a suitable oxidizing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(1-oxo-3,3-dimethyl-2-propenyl)pyridine
- 2,6-Bis(1-oxo-3,3-diphenyl-2-propenyl)pyridine
- 2,6-Bis(1-oxo-3,3-diethyl-2-propenyl)pyridine
Uniqueness
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine is unique due to the presence of propylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and potential for forming stable complexes with metal ions, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
87568-85-2 |
|---|---|
Fórmula molecular |
C23H33NO2S4 |
Peso molecular |
483.8 g/mol |
Nombre IUPAC |
1-[6-[3,3-bis(propylsulfanyl)prop-2-enoyl]pyridin-2-yl]-3,3-bis(propylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H33NO2S4/c1-5-12-27-22(28-13-6-2)16-20(25)18-10-9-11-19(24-18)21(26)17-23(29-14-7-3)30-15-8-4/h9-11,16-17H,5-8,12-15H2,1-4H3 |
Clave InChI |
QBXGFDGTLBUZHH-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(SCCC)SCCC)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



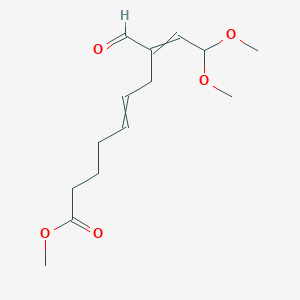
![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
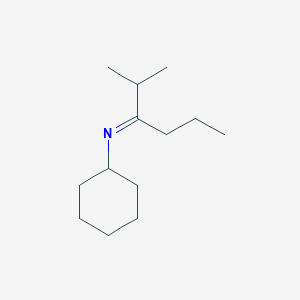

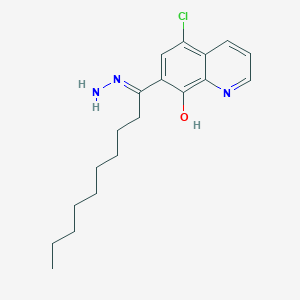
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
